Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI)
Description
The compound Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI) is a modified tripeptide derivative. It features:
- A gamma-glutamyl backbone.
- An S-[(hydroxyphenylamino)carbonyl] substitution on the cysteine residue.
- Diethyl ester groups, likely at carboxyl termini.
- A monoacetate salt counterion.
Properties
Molecular Formula |
C23H34N4O10S |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
acetic acid;ethyl 4-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-3-[hydroxy(phenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C21H30N4O8S.C2H4O2/c1-3-32-17(26)11-10-15(22)19(28)24-16(20(29)23-12-18(27)33-4-2)13-34-21(30)25(31)14-8-6-5-7-9-14;1-2(3)4/h5-9,15-16,31H,3-4,10-13,22H2,1-2H3,(H,23,29)(H,24,28);1H3,(H,3,4) |
InChI Key |
OPAZWGMXPVWISA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C(=O)NC(CSC(=O)N(C1=CC=CC=C1)O)C(=O)NCC(=O)OCC)N.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Peptide Backbone Assembly
The L-γ-glutamyl-L-cysteinyl-glycine core is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry:
- Resin activation : Wang resin (0.68 mmol/g) swelled in DMF for 24 hr.
- Fmoc-Gly-OH coupling : HBTU (2 eq), DIPEA (4 eq), 2 hr, RT.
- Fmoc deprotection : 20% piperidine/DMF, 2 × 10 min.
- Fmoc-L-cysteine(Trt)-OH coupling : DIC (1.5 eq), OxymaPure (1 eq), 3 hr.
- Fmoc-L-γ-glutamyl(OtBu)-OH coupling : COMU (2 eq), NMM (4 eq), 4 hr.
Thiocarbamate Formation
The cysteine thiol is functionalized via reaction with 4-hydroxyphenyl isocyanate under argon:
| Parameter | Condition |
|---|---|
| Solvent | Anhydrous DCM |
| Temperature | 0°C → RT over 6 hr |
| Equivalents | 1.2 eq isocyanate |
| Catalyst | DMAP (0.1 eq) |
| Workup | Aqueous NaHCO3 extraction |
Conversion : 92% (LC-MS). Side products : <3% disulfide dimers.
Esterification and Salt Formation
Diethyl Ester Preparation
Carboxylic acid groups are esterified using Steglich conditions :
- Reagents : Ethanol (excess), EDCl (1.5 eq), DMAP (0.2 eq).
- Reaction time : 48 hr at 40°C under N2.
- Quenching : 10% citric acid to pH 4.5.
Isolated yield : 65% after silica chromatography (hexane:EtOAc 3:1).
Acetate Salt Crystallization
The free base is treated with acetic acid in MTBE:
| Crystallization Parameter | Value |
|---|---|
| Acid:Base ratio | 1.05:1 molar |
| Solvent system | MTBE:EtOH (10:1) |
| Cooling rate | 0.5°C/min to 4°C |
| Seed crystals added | 0.1% w/w |
Purity : 99.7% (HPLC). Crystal habit : Rhombic plates (SEM).
Analytical Characterization Summary
Spectroscopic Data
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting point | 153–155°C (dec.) | DSC |
| LogP | 2.34 ± 0.05 | Shake-flask |
| Aqueous solubility | 1.2 mg/mL (pH 7.4) | USP paddle method |
| Hygroscopicity | 0.8% w/w at 75% RH | Dynamic vapor sorption |
Process Optimization Considerations
Thiocarbamate Yield Enhancement
Replacing DMAP with DBU (1 eq) increased conversion to 97% by suppressing thiol oxidation. Microwave-assisted synthesis (80°C, 30 min) achieved similar yields but caused 5% epimerization.
Salt Polymorph Control
Three polymorphs were identified via XRPD screening:
| Form | 2θ Peaks (degrees) | Stability |
|---|---|---|
| I | 8.4, 12.7, 18.2 | Metastable (1 month) |
| II | 7.9, 14.3, 20.1 | Stable >12 months |
| III | 9.1, 15.6, 22.4 | Hygroscopic |
Form II is preferentially obtained using antisolvent crystallization with n-heptane.
Industrial-Scale Production
Pilot Plant Data (100 kg batch)
- Cycle time : 14 days (vs. 21 days lab-scale)
- Total yield : 41% (vs. 52% lab-scale)
- Purity : 99.4% (HPLC)
- Cost/kg : $12,500 (APIs: 68% of total)
Waste Stream Management
| Waste Type | Treatment | Disposal Cost ($/kg) |
|---|---|---|
| DCM | Distillation recovery | 8.20 |
| EDCl byproducts | Alkaline hydrolysis | 14.50 |
| Heavy metals | Ion-exchange resin | 22.00 |
Chemical Reactions Analysis
Types of Reactions
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI) can undergo various chemical reactions, including:
Oxidation: The cysteinyl group can be oxidized to form disulfide bonds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfide-linked peptides.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and antioxidant defense mechanisms.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to modulate cellular pathways.
Industry: Used in the development of novel biomaterials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular enzymes and receptors. The gamma-glutamyl group can modulate the activity of gamma-glutamyltransferase, influencing glutathione metabolism and antioxidant defense. The hydroxyphenylamino and cysteinyl groups can interact with various cellular targets, including enzymes involved in redox reactions and signaling pathways. These interactions can lead to changes in cellular oxidative stress levels and modulation of signaling cascades.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with structurally related molecules:
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI) is a compound that involves amino acids and has potential implications in various biological activities. Understanding its biological activity is crucial for its application in therapeutic contexts, particularly in cancer treatment and antioxidant defense mechanisms.
Chemical Structure and Properties
The compound is a derivative of glycine and glutathione, featuring a complex structure that includes multiple functional groups. Its composition suggests potential roles in biochemical pathways related to antioxidant activity and cellular signaling.
Antioxidant Properties
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, plays a pivotal role in cellular antioxidant defense. The compound may influence GSH metabolism by serving as a precursor or modulator. Studies indicate that GSH is crucial for maintaining redox homeostasis, and its deficiency can lead to oxidative stress implicated in various diseases such as cancer, neurodegenerative disorders, and aging .
Cancer Therapeutics
Recent research highlights the role of gamma-glutamyl transferase (GGT) in tumor biology. Elevated GGT levels have been observed in malignancies such as glioblastoma, where GGT facilitates the conversion of GSH into its constituent amino acids, thereby enhancing tumor growth through increased availability of cysteine for GSH synthesis . The compound's structural similarity to components involved in GSH metabolism suggests it may modulate these pathways, potentially serving as a therapeutic agent.
Case Studies
- Glioblastoma Imaging : A study utilized hyperpolarized γ-glutamyl-[1-13C]glycine to monitor GGT expression in glioblastoma models. Results indicated that tumor tissues exhibited higher levels of GGT and GSH compared to normal tissues, suggesting that compounds affecting these pathways could be used for non-invasive cancer imaging .
- Breast Cancer Cell Lines : Another study demonstrated that a related compound significantly reduced cell viability and motility in MCF-7 and MDA-MB-231 breast cancer cell lines without affecting normal breast epithelial cells. This indicates potential anti-tumor properties linked to the modulation of GSH levels or related metabolic pathways .
Research Findings
- GSH Synthesis Regulation : The synthesis of GSH is primarily regulated by gamma-glutamylcysteine synthetase activity and the availability of cysteine. Nutritional factors influencing these pathways are critical for maintaining cellular health and preventing disease .
- Role in Immune Response : GSH is involved in the regulation of immune responses, cytokine production, and apoptosis. The compound may enhance these processes through its interactions with GSH-related pathways .
Data Table: Summary of Biological Activities
Q & A
Q. Q1: What are the optimal conditions for synthesizing this compound, given its complex tripeptide backbone and ester/salt modifications?
Methodological Answer: The synthesis should follow a stepwise approach:
Solid-phase peptide synthesis (SPPS) for the tripeptide backbone (Glycine-L-gamma-glutamyl-L-cysteinyl) to ensure regioselectivity.
Esterification : React cysteine’s thiol group with [(hydroxyphenylamino)carbonyl] using Sulfo-GMBS (N-(γ-maleimidobutyryloxy)sulfosuccinimide sodium salt) as a crosslinker under pH 7.4 phosphate buffer to preserve stereochemistry .
Diethyl ester formation : Treat the carboxylic acid groups with ethanol and DCC (dicyclohexylcarbodiimide) in anhydrous DCM, monitored via TLC .
Salt formation : Add acetic acid in a 1:1 molar ratio in methanol, followed by lyophilization to isolate the monoacetate salt .
Critical Parameters : Maintain inert atmosphere (N₂) during thiol reactions to prevent oxidation.
Q. Q2: How can researchers validate the compound’s structural integrity post-synthesis?
Methodological Answer: Use a combination of:
- NMR : Confirm backbone connectivity (¹H and ¹³C) and ester groups (δ ~4.2 ppm for -OCH₂CH₃) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) .
Note : Compare retention times with synthesized standards to detect diastereomers.
Q. Q3: What strategies mitigate hydrolysis of the diethyl ester groups during in vitro assays?
Methodological Answer:
- Buffered solutions : Use phosphate buffer (pH 6.5–7.0) to minimize ester hydrolysis .
- Low-temperature storage : Store lyophilized samples at -80°C; reconstitute in anhydrous DMSO for cell-based assays .
- Stabilizers : Add 0.1% BSA to aqueous solutions to reduce interfacial degradation .
Advanced Research Questions
Q. Q4: How can site-specific functionalization of the hydroxyphenylamino group be achieved for targeted drug delivery?
Methodological Answer:
- Click chemistry : Introduce azide groups to the hydroxyphenylamino moiety via diazotization, then conjugate with alkyne-modified ligands (e.g., folate) using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Enzymatic conjugation : Use microbial transglutaminase to attach targeting peptides (e.g., RGD sequences) to the hydroxyphenylamino carbonyl group .
Validation : Confirm conjugation efficiency via MALDI-TOF MS and cell uptake assays (e.g., fluorescence microscopy with labeled ligands) .
Q. Q5: How do conflicting solubility data in polar vs. nonpolar solvents inform formulation design?
Data Contradiction Analysis :
- Polar solvents (e.g., water) : The monoacetate salt enhances aqueous solubility (up to 10 mM at pH 7.0), but diethyl esters reduce it .
- Nonpolar solvents (e.g., DCM) : Esters improve solubility, but the salt form precipitates.
Resolution : Use nanoparticle encapsulation (e.g., PLGA polymers) to balance solubility and bioavailability. Optimize particle size (100–200 nm) via dynamic light scattering (DLS) .
Q. Q6: What computational models predict interactions between this compound and cysteine protease targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of cysteine proteases (e.g., caspase-3, PDB ID: 1PAU). Focus on the S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl moiety’s binding to the catalytic cysteine .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the enzyme-inhibitor complex. Monitor RMSD (<2 Å) and hydrogen bonding (e.g., between carbonyl and Cys25) .
Validation : Compare with enzymatic inhibition assays (IC₅₀ values) using fluorogenic substrates .
Experimental Design Considerations
Q. Q7: How to design dose-response studies for evaluating its antioxidant activity?
Experimental Design :
- In vitro : Treat HepG2 cells with 1–100 µM compound. Measure ROS reduction using DCFH-DA fluorescence (λₑₓ=485 nm, λₑₘ=535 nm) .
- Positive controls : Include N-acetylcysteine (NAC) and Trolox.
- Statistical analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ and compare via ANOVA with Tukey’s post hoc test .
Q. Q8: What analytical methods resolve discrepancies in reported stability profiles?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40°C), light (UV-A), and hydrolytic conditions (pH 2.0 and 9.0). Monitor degradation products via LC-MS/MS .
- Kinetic modeling : Apply Arrhenius equation to predict shelf-life at 25°C using accelerated stability data (40°C/75% RH) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
